molecular formula C9H12BrN B062953 2-Bromo-6-tert-butylpyridine CAS No. 195044-14-5

2-Bromo-6-tert-butylpyridine

Cat. No. B062953
CAS No.: 195044-14-5
M. Wt: 214.1 g/mol
InChI Key: QMVOIXCANJLTGO-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To potassium tert-butoxide (1.0M in tert butanol, 100 ml, 100 mmol) was added 2,6-dibromopyridine (15.87 g, 67 mmol), and the resulting mixture heated at reflux for 3.5 hours. The mixture was evaporated and the residue quenched by the addition of water (150 ml). The mixture was extracted with ethyl acetate (3×80 ml) and the combined organic layers washed with brine (100 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with 2% Et2O in iso-hexanes to give the title compound (9.9 g, 69%) as a clear oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.87 g
Type
reactant
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].Br[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[N:9]=1>>[Br:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:2]([CH3:5])([CH3:3])[CH3:1])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15.87 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue quenched by the addition of water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×80 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with 2% Et2O in iso-hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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